An In-depth Technical Guide to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole derivative of significant interest in medicinal chemistry. While a specific CAS number for this particular regioisomer is not readily found in major chemical databases, indicating its potential novelty or limited commercial availability, its structural features place it within a class of compounds known for a wide array of pharmacological activities. This document will detail the systematic IUPAC nomenclature, outline established synthetic routes for analogous compounds, discuss methods for structural elucidation, and explore the potential therapeutic applications based on the known bioactivity of related 1-aryl-pyrazol-5-amines.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational for all research and development endeavors. The structure of the topic compound is defined by a pyrazole ring substituted at the 1-position with a 2-methoxyphenyl group, at the 4-position with a methyl group, and at the 5-position with an amine group.
IUPAC Name: 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
CAS Number: A specific CAS Registry Number for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is not publicly available at the time of this writing. The CAS number for the isomeric compound, 1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, is 1349988-72-2. Researchers are advised to verify the novelty of the ortho-substituted isomer and consider assigning a new CAS number upon its first synthesis and characterization in a peer-reviewed publication.
Chemical Structure:
Caption: Molecular structure of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C11H13N3O | - |
| Molecular Weight | 203.24 g/mol | - |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Manufacturing
The synthesis of 1-aryl-1H-pyrazol-5-amines is well-documented in the chemical literature. A common and efficient method involves the condensation of a substituted arylhydrazine with a suitable β-ketonitrile derivative.[2][3]
General Synthetic Approach
A plausible and established synthetic route for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine would involve the reaction of 2-methoxyphenylhydrazine with 3-amino-2-butenenitrile or a related precursor. Microwave-assisted synthesis has been shown to be a time and resource-efficient method for preparing a variety of 1-aryl-1H-pyrazole-5-amines, often using water as a solvent.[4]
Caption: General workflow for the microwave-assisted synthesis of 1-aryl-4-methyl-1H-pyrazol-5-amines.
Detailed Experimental Protocol (Adapted from analogous syntheses)
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Reaction Setup: To a microwave process vial, add 2-methoxyphenylhydrazine (1.0 eq), 3-amino-2-butenenitrile (1.1 eq), and 1 M aqueous HCl (5 mL).
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Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15 minutes with stirring.
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Work-up: After cooling the reaction mixture to room temperature, carefully basify with 10% aqueous NaOH until a pH of >10 is achieved.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
The structural confirmation of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine would rely on a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 2-methoxyphenyl group (multiplets).- A singlet for the pyrazole C3-H.- A singlet for the methyl group at C4.- A singlet for the methoxy group.- A broad singlet for the amine protons (NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the 2-methoxyphenyl group.- Carbons of the pyrazole ring.- A carbon signal for the methyl group.- A carbon signal for the methoxy group. |
| FT-IR | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹).- C=N and C=C stretching of the pyrazole and phenyl rings (around 1450-1600 cm⁻¹).- C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.24. |
Therapeutic Potential and Pharmacological Significance
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for therapeutic use.[5] 1-Aryl-1H-pyrazol-5-amines, in particular, have been investigated for a wide range of biological activities.
Caption: Known pharmacological activities of the 1-aryl-1H-pyrazol-5-amine scaffold.
Anticancer Activity
Many pyrazole derivatives have been developed as anticancer agents, often functioning as kinase inhibitors. The substitution pattern on the aryl ring and the pyrazole core can be modulated to achieve selectivity for specific kinase targets.
Anti-inflammatory and Analgesic Properties
The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic effects of pyrazolone derivatives are well-established.[6]
Antimicrobial and Antiviral Activity
Various substituted pyrazoles have demonstrated potent activity against a range of bacteria, fungi, and viruses.[7] The 1-aryl-1H-pyrazol-5-amine scaffold serves as a valuable template for the development of novel anti-infective agents.
Safety and Handling
While specific toxicity data for 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is not available, general precautions for handling aromatic amines and heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine represents a potentially novel compound within a pharmacologically significant class of molecules. This guide has provided a framework for its synthesis, characterization, and potential applications based on established knowledge of related structures. Further research into this specific isomer is warranted to fully elucidate its physicochemical properties and biological activity, which could lead to the development of new therapeutic agents.
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